tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCMFTHLNCVHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
Introducing a cyclopropane ring via the Simmons-Smith reaction involves treating a vinylpiperidine derivative with diiodomethane and a zinc-copper couple. For instance, 4-vinylpiperidine undergoes cyclopropanation to yield 1-(piperidin-4-yl)cyclopropane, which is subsequently aminated and Boc-protected.
Table 2: Cyclopropanation of 4-Vinylpiperidine
| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| CH₂I₂, Zn(Cu) | None | Ether | 0°C → RT | 12 h | 65 |
This method capitalizes on the strain of the cyclopropane ring but requires precise control over reaction stoichiometry to prevent over-alkylation.
Transition Metal-Catalyzed Approaches
Carbamate Formation via Activated Carbonates
p-Nitrophenyl Chloroformate Activation
Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), facilitate carbamate formation under mild conditions. Treating 1-cyclopropylpiperidin-4-amine with PNPCOCl in DCM generates an intermediate carbonate, which reacts with tert-butanol to install the Boc group.
Table 3: Carbamate Formation Using PNPCOCl
| Amine | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Cyclopropylpiperidin-4-amine | PNPCOCl | DIEA | DCM | 84 |
This method achieves high yields but requires chromatographic purification to remove p-nitrophenol byproducts.
Benzotriazole-Based Carbonates
Benzotriazole-1-carbonyl chloride (BTBC) offers enhanced reactivity toward amines. Reaction of 1-cyclopropylpiperidin-4-amine with BTBC in acetonitrile, followed by treatment with tert-butanol, provides the Boc-protected product in 89% yield. BTBC’s stability and compatibility with diverse solvents make it advantageous for large-scale syntheses.
Case Studies and Comparative Analysis
Route Efficiency and Scalability
A comparative analysis of four routes highlights the trade-offs between yield, scalability, and practicality:
Table 4: Synthetic Route Comparison
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Alkylation | 2 | 62 | Simplicity |
| Mitsunobu | 3 | 45 | Avoids electrophiles |
| Simmons-Smith | 3 | 51 | Direct cyclopropanation |
| Buchwald-Hartwig | 2 | 68 | High functional group tolerance |
The Buchwald-Hartwig method emerges as the most efficient, particularly for substrates sensitive to strong bases.
Characterization Data
Key spectroscopic data for tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate include:
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a protective moiety for amines and is readily cleaved under acidic conditions. For tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate, this reaction yields the free amine hydrochloride:
Reaction Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
-
Hydrochloric acid (HCl) in dioxane or ethyl acetate.
Mechanism :
Acid-mediated cleavage generates a carbamic acid intermediate, which decarboxylates to release CO₂ and the primary amine. The resulting amine is stabilized as a hydrochloride salt .
Applications :
-
Provides access to reactive intermediates for further functionalization (e.g., peptide coupling).
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation or sulfonylation, leveraging its nucleophilic character.
Sulfonylation
Example Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | DCM, triethylamine, 0°C → RT, 16 h | Piperidine sulfonamide derivative | 91% |
Key Observations :
Alkylation
Example Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl halides | DCM, DIEA, RT, 4 h | N-alkylated piperidine derivatives | 55% |
Mechanistic Insight :
-
Diisopropylethylamine (DIEA) enhances reactivity by deprotonating the amine and stabilizing intermediates .
Carbamate Hydrolysis
The carbamate linkage is susceptible to hydrolysis under basic or enzymatic conditions:
Conditions :
Products :
Kinetic Data :
Coupling Reactions
The deprotected amine participates in peptide bond formation or urea synthesis:
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxylic acids | DMF, HATU, DIEA, RT | Amide-linked conjugates | 70–85% |
Optimization Notes :
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperforms other coupling agents in sterically hindered systems.
Oxidation of the Piperidine Ring
Reagents :
Reduction of the Cyclopropane Ring
Reagents :
-
Catalytic hydrogenation (Pd/C, H₂) opens the cyclopropane to form a propane derivative.
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from simpler carbamates due to steric and electronic effects from the cyclopropane-piperidine framework:
Stability Under Synthetic Conditions
Critical parameters affecting stability include:
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of cyclopropyl and piperidine functionalities into larger compounds, which can be pivotal in developing new pharmaceuticals and materials.
Catalytic Reactions
The compound has been utilized in catalytic reactions, particularly in the formation of C–N bonds through photocatalysis. This application is crucial for synthesizing biologically active compounds, such as aminoindoles, under mild conditions with high regioselectivity .
Biological Research Applications
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for specific enzymes. This property is essential for studying metabolic pathways and drug interactions, providing insights into enzyme mechanisms and potential therapeutic targets.
Receptor Binding Studies
The compound's interaction with various receptors has been a focus of biological research. It has shown promise in modulating receptor activity, which can lead to significant implications in pharmacology and drug design.
Medicinal Chemistry Applications
Therapeutic Potential
Preliminary studies suggest that this compound may have therapeutic effects against neurodegenerative diseases by inhibiting amyloid-beta aggregation. Such properties are vital for developing treatments for conditions like Alzheimer's disease .
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in astrocyte cultures stimulated with amyloid-beta. The findings indicated that these compounds could reduce cell death and inflammation markers, showcasing their potential in treating neurodegenerative disorders .
Industrial Applications
Material Development
In industrial contexts, this compound is being explored for its utility in developing new materials and chemical processes. Its structural properties may enhance the performance of certain materials or lead to innovative applications in various industries.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate and its analogs:
Key Structural and Functional Comparisons :
Substituent Effects on Solubility :
- The 4-piperidyl group in the target compound introduces basicity (pKa ~10–11), enhancing water solubility in protonated forms, whereas 3-fluorophenyl () increases lipophilicity (logP ~2.5) .
- Hydroxymethyl () and 2-methoxyacetyl () substituents improve hydrophilicity, critical for bioavailability in drug design .
Synthetic Utility :
- Boronic ester analogs () serve as intermediates in Suzuki-Miyaura couplings, unlike the Boc-protected piperidine derivatives .
- The target compound’s synthesis (similar to ) employs propylphosphonic anhydride as a coupling agent, yielding moderate to high purity (≥95%) .
Biological Activity :
- 4-Piperidyl derivatives are prominent in kinase and Ras inhibitor research (), leveraging the piperidine’s affinity for hydrophobic enzyme pockets .
- 3-Fluorophenyl analogs () may exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity and small size .
Thermal and Physical Properties: Melting points vary significantly: 131–133°C for pyridinyl-oxazolo derivatives () vs. ~120°C estimated for the target compound . The aminoethyl derivative () has lower molecular weight (214.31 g/mol), favoring easier diffusion in biological systems .
Research Findings :
Biological Activity
Tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a piperidine ring, and a cyclopropyl moiety. These structural elements contribute to its pharmacological properties, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The carbamate group can facilitate binding to target proteins, enhancing selectivity and potency.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity Data
Research has shown that carbamate derivatives exhibit a range of biological activities. The following table summarizes key findings related to the activity of similar compounds.
Case Studies
- Anticancer Activity : A study demonstrated that piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in the piperidine structure can lead to improved therapeutic efficacy .
- Neuroprotective Effects : Research indicates that certain carbamate derivatives can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
Pharmacological Applications
This compound is being explored for its potential in:
- Neurological Disorders : By modulating neurotransmitter systems, it may serve as a treatment for conditions such as Alzheimer's disease.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is typically synthesized via multi-step organic reactions, starting with amine protection (e.g., using tert-butoxycarbonyl (Boc) groups) followed by coupling reactions. For example, cyclopropane ring formation may involve [1+2] cycloaddition or transition-metal-catalyzed cross-coupling .
- Optimization : Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C for Boc protection), and stoichiometric ratios. Catalytic systems like palladium or copper can enhance coupling efficiency .
Q. Which spectroscopic and thermal analysis methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm regiochemistry of the cyclopropane ring and Boc group placement .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thermal Analysis :
- TGA/DSC : Thermogravimetric analysis (TGA) assesses decomposition thresholds (~150–200°C), while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) .
Q. How does the compound’s stability under varying pH conditions impact laboratory protocols?
- Acidic Conditions : The Boc group is cleaved under strong acids (e.g., HCl in dioxane), necessitating neutral pH storage for long-term stability .
- Basic Conditions : Hydrolysis is slower but may occur at elevated temperatures (>40°C) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Nucleophilic Substitution : The carbamate’s carbonyl carbon is electrophilic, enabling attack by amines or alcohols. Steric hindrance from the tert-butyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids are facilitated by palladium catalysts (e.g., Pd(PPh)) and mild bases (KCO) .
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., acetylcholinesterase)?
- Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the carbamate oxygen and catalytic serine residues.
- MD Simulations : Molecular dynamics (GROMACS) assess binding stability, with free energy calculations (MM-PBSA) showing ΔG values of −8.2 ± 1.3 kcal/mol .
Q. What structural modifications enhance biological activity while maintaining metabolic stability?
- Modification Strategies :
- Cyclopropane Substitution : Electron-withdrawing groups (e.g., -F) improve membrane permeability .
- Piperidine Functionalization : N-Methylation reduces hepatic clearance by cytochrome P450 enzymes .
- Data Comparison :
| Derivative | LogP | IC (nM) | Half-life (h) |
|---|---|---|---|
| Parent | 2.1 | 120 | 2.5 |
| N-Me | 2.3 | 85 | 4.7 |
| 4-F | 1.8 | 95 | 3.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
